molecular formula C17H15N3O7 B15008495 (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone

Cat. No.: B15008495
M. Wt: 373.3 g/mol
InChI Key: PCUWUBZRGVJUOH-UHFFFAOYSA-N
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Description

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone is a complex organic compound characterized by the presence of nitro groups, a phenoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone typically involves multiple steps One common method starts with the nitration of phenoxybenzene to introduce nitro groups at the 2 and 6 positionsThe final step involves the formation of the methanone group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Zinc and ammonium formate are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O7

Molecular Weight

373.3 g/mol

IUPAC Name

(2,6-dinitro-4-phenoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C17H15N3O7/c21-17(18-6-8-26-9-7-18)16-14(19(22)23)10-13(11-15(16)20(24)25)27-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI Key

PCUWUBZRGVJUOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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